molecular formula C8H15NO2 B071179 Ethyl (2S)-2-amino-2-methylpent-4-enoate CAS No. 165035-97-2

Ethyl (2S)-2-amino-2-methylpent-4-enoate

Cat. No. B071179
CAS RN: 165035-97-2
M. Wt: 157.21 g/mol
InChI Key: ZLIUKIJCRAXHNX-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2S)-2-amino-2-methylpent-4-enoate, also known as L-threonine, is an essential amino acid that is required by the human body for protein synthesis. It is not synthesized by the body and must be obtained through the diet or supplements. L-threonine is commonly used in the food and pharmaceutical industries due to its unique properties and benefits.

Mechanism of Action

Ethyl (2S)-2-amino-2-methylpent-4-enoate functions as a building block for proteins and is essential for the synthesis of collagen, elastin, and other important structural proteins. It also plays a role in the production of neurotransmitters and the regulation of the immune system.
Biochemical and Physiological Effects:
Ethyl (2S)-2-amino-2-methylpent-4-enoate has been shown to have a number of biochemical and physiological effects on the body. It is essential for the growth and maintenance of muscle tissue, and has been linked to the prevention of muscle wasting and the promotion of muscle recovery after exercise. Ethyl (2S)-2-amino-2-methylpent-4-enoate has also been shown to have a positive effect on skin health, promoting the production of collagen and elastin and improving skin elasticity.

Advantages and Limitations for Lab Experiments

Ethyl (2S)-2-amino-2-methylpent-4-enoate is a versatile amino acid that can be used in a variety of lab experiments. Its ability to promote protein synthesis and muscle growth makes it a valuable tool for studying the mechanisms of muscle development and repair. However, its use in lab experiments is limited by its cost and availability, as well as its potential for degradation and oxidation.

Future Directions

There are a number of potential future directions for research on Ethyl (2S)-2-amino-2-methylpent-4-enoate. One area of interest is its potential use as a therapeutic agent for the treatment of muscle wasting and other conditions related to protein deficiency. Additionally, research is needed to better understand the mechanisms of Ethyl (2S)-2-amino-2-methylpent-4-enoate's effects on the immune system and its potential use in the treatment of autoimmune disorders. Finally, there is a need for further research on the safety and efficacy of Ethyl (2S)-2-amino-2-methylpent-4-enoate supplementation in humans, particularly in the context of athletic performance and muscle recovery.

Synthesis Methods

Ethyl (2S)-2-amino-2-methylpent-4-enoate can be synthesized through a variety of methods, including microbial fermentation, chemical synthesis, and enzymatic conversion. The most common method for producing Ethyl (2S)-2-amino-2-methylpent-4-enoate is microbial fermentation, which involves the use of bacteria such as Escherichia coli or Corynebacterium glutamicum to produce the amino acid.

Scientific Research Applications

Ethyl (2S)-2-amino-2-methylpent-4-enoate has been extensively studied for its various applications in scientific research. It has been shown to play a critical role in protein synthesis and the maintenance of muscle mass. Additionally, Ethyl (2S)-2-amino-2-methylpent-4-enoate has been linked to the prevention of liver disease and the promotion of healthy skin.

properties

CAS RN

165035-97-2

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

ethyl (2S)-2-amino-2-methylpent-4-enoate

InChI

InChI=1S/C8H15NO2/c1-4-6-8(3,9)7(10)11-5-2/h4H,1,5-6,9H2,2-3H3/t8-/m0/s1

InChI Key

ZLIUKIJCRAXHNX-QMMMGPOBSA-N

Isomeric SMILES

CCOC(=O)[C@](C)(CC=C)N

SMILES

CCOC(=O)C(C)(CC=C)N

Canonical SMILES

CCOC(=O)C(C)(CC=C)N

synonyms

4-Pentenoicacid,2-amino-2-methyl-,ethylester,(S)-(9CI)

Origin of Product

United States

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